molecular formula C7H5N3O2 B1296383 Imidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 64951-10-6

Imidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No. B1296383
Key on ui cas rn: 64951-10-6
M. Wt: 163.13 g/mol
InChI Key: GHGDMYPURSIGNB-UHFFFAOYSA-N
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Patent
US06855715B1

Procedure details

To a stirring solution of ethyl 1-(imidazo[1,2-a]pyrimidine-2-carboxylate (1 g, 5.2 mmol) [Abignente, et al. Eur. J. Med. Chem. (1994) 29, 279] in ethanol (30 mL) was added 2 N aqueous KOH (10 mL, 20 mmol). The solution was heated to reflux; and after 2 h, the heating mantle was removed, the solution was allowed to cool and the solvent was removed by rotary evaporation. The residue was dissolved in water (20 mL) and acidified to pH 3 with 5 N HCl. The resulting precipitate was filtered, washed with water and dried in vacuo to give 700 mg (83%) of a tan solid.
Name
imidazo[1,2-a]pyrimidine-2-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([C:10]([O-:12])=[O:11])=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[N:6][C:5]=12.[OH-].[K+]>C(O)C>[N:1]1[C:2]([C:10]([OH:12])=[O:11])=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[N:6][C:5]=12 |f:1.2|

Inputs

Step One
Name
imidazo[1,2-a]pyrimidine-2-carboxylate
Quantity
1 g
Type
reactant
Smiles
N=1C(=CN2C1N=CC=C2)C(=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to reflux
CUSTOM
Type
CUSTOM
Details
the heating mantle was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (20 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=1C(=CN2C1N=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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